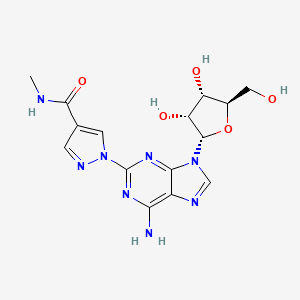
1-epi-Regadenoson
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-epi-Regadenoson is an α-isomer impurity of Regadenoson, a highly selective adenosine A2A receptor agonist. Regadenoson is commonly used as a coronary vasodilator in myocardial perfusion imaging (MPI) due to its ability to increase coronary blood flow .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-epi-Regadenoson can be synthesized through the preparation of its ethyl ester intermediate. The synthesis involves the use of specific reagents and conditions to achieve the desired α-isomer impurity .
Industrial Production Methods: The industrial production of this compound involves controlled synthesis processes to ensure the purity and quality of the compound. The production methods are designed to meet the stringent requirements for research and development applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1-epi-Regadenoson undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in new functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-epi-Regadenoson has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the behavior of adenosine receptor agonists.
Biology: Employed in biological studies to investigate the effects of adenosine receptor activation on cellular processes.
Medicine: Utilized in pharmacological research to understand the pharmacokinetics and pharmacodynamics of adenosine receptor agonists.
Industry: Applied in the development of new diagnostic agents and therapeutic compounds
Wirkmechanismus
1-epi-Regadenoson exerts its effects by selectively binding to the adenosine A2A receptor. This binding leads to the activation of intracellular signaling pathways that result in coronary vasodilation and increased myocardial blood flow. The compound has a low affinity for the A1 adenosine receptor and negligible affinity for A2B and A3 adenosine receptors .
Vergleich Mit ähnlichen Verbindungen
Regadenoson: The parent compound, also a selective adenosine A2A receptor agonist.
Adenosine: A naturally occurring nucleoside that acts on multiple adenosine receptors.
Dipyridamole: A vasodilator that inhibits the uptake of adenosine into cells, indirectly increasing its concentration
Uniqueness of 1-epi-Regadenoson: this compound is unique due to its specific isomeric form, which provides distinct pharmacological properties compared to its parent compound, Regadenoson. Its selective binding to the adenosine A2A receptor makes it a valuable tool in research and development .
Eigenschaften
Molekularformel |
C15H18N8O5 |
|---|---|
Molekulargewicht |
390.35 g/mol |
IUPAC-Name |
1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14+/m1/s1 |
InChI-Schlüssel |
LZPZPHGJDAGEJZ-UUAIRXRESA-N |
Isomerische SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Kanonische SMILES |
CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)
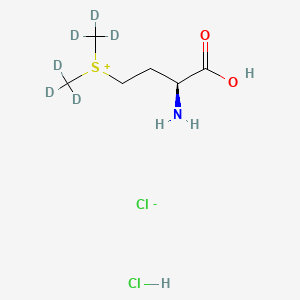
![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)
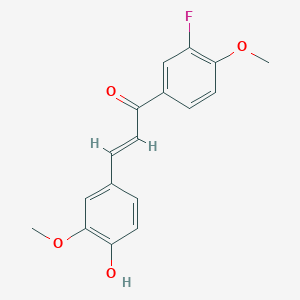

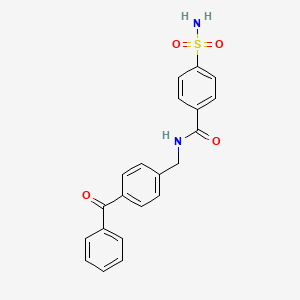

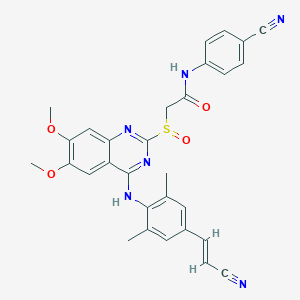



![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)

